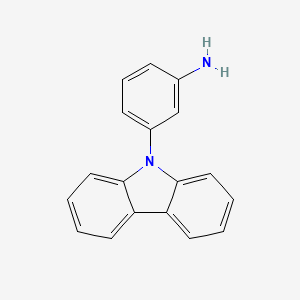

9-(3-Aminophenyl)carbazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H14N2 |

|---|---|

Molecular Weight |

258.3 g/mol |

IUPAC Name |

3-carbazol-9-ylaniline |

InChI |

InChI=1S/C18H14N2/c19-13-6-5-7-14(12-13)20-17-10-3-1-8-15(17)16-9-2-4-11-18(16)20/h1-12H,19H2 |

InChI Key |

RIXBZDYAXPSEGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Properties

Research indicates that derivatives of 9-(3-aminophenyl)carbazole exhibit potent antiviral activities, particularly against SARS-CoV-2. For instance, synthesized carbazole-based derivatives demonstrated high binding affinities with the main protease of the virus, suggesting their potential as therapeutic agents. Compounds showed binding energies comparable to established antiviral drugs like remdesivir and lopinavir, indicating their promise in drug development against viral infections .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Studies suggest that certain derivatives can inhibit Bcl-2 proteins, which are implicated in cell survival and apoptosis. This inhibition may contribute to therapeutic strategies against neurodegenerative diseases such as Alzheimer's .

Antimicrobial Activity

this compound derivatives have been evaluated for antimicrobial efficacy. Some compounds demonstrated significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicated that these compounds could serve as potential candidates for developing new antibiotics .

Material Science

Organic Light-Emitting Diodes (OLEDs)

Carbazole derivatives are widely used in the fabrication of organic light-emitting diodes due to their excellent electronic properties. The incorporation of this compound into OLEDs enhances their efficiency and stability, making them suitable for display technologies .

Fluorescent Materials

The compound has been utilized in the synthesis of fluorescent monomers, which are critical for applications in functional coatings and optical devices. These monomers can be polymerized to create materials with specific optical properties, useful in sensors and light-emitting applications .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include nitration and reduction processes to introduce the amino group at the desired position on the carbazole framework. Various methods have been developed to optimize yield and purity during synthesis .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Antiviral Activity | SARS-CoV-2 Main Protease Inhibitors | Compounds exhibited binding affinities comparable to remdesivir; potential for drug development. |

| Neuroprotective Research | Alzheimer’s Disease Treatment | Derivatives showed inhibition of Bcl-2 proteins; potential therapeutic implications. |

| Antimicrobial Efficacy Study | Antibiotic Development | Significant activity against Mycobacterium smegmatis; low MIC values suggest potential as new antibiotics. |

| OLED Fabrication Study | Organic Electronics | Enhanced efficiency and stability in OLED applications; promising for display technologies. |

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

Structural Analogs and Substituent Effects

The electronic and photophysical properties of carbazole derivatives are highly dependent on substituents at the 9-position. Key analogs and their structural features are summarized below:

Key Observations :

- Electron-Donating Groups (e.g., -NH₂ in this compound): Enhance charge-transfer properties, making the compound suitable for OLEDs and sensors .

- Electron-Withdrawing Groups (e.g., -Br in 9-(3-Bromophenyl)-9H-carbazole): Increase reactivity for Suzuki-Miyaura cross-coupling, enabling polymer synthesis .

- Ethynyl Groups (e.g., in 9-(4-Ethynylphenyl)carbazole): Facilitate Sonogashira coupling for covalent organic frameworks (COFs) and semiconducting polymers .

Photophysical and Electronic Properties

Carbazole derivatives exhibit tunable emission wavelengths and frontier molecular orbital (FMO) distributions based on substituents:

Key Findings :

- Emission Tuning: Thiadiazole- or selenadiazole-containing carbazoles (e.g., 9-(p-Tolyl)carbazole derivatives) emit in the 500–600 nm range, ideal for orange OLEDs . The amino group in this compound likely red-shifts emission compared to unsubstituted carbazole.

- Anion-Dependent Luminescence : Pyridinium-carbazole hybrids demonstrate thermally activated delayed fluorescence (TADF) or room-temperature phosphorescence (RTP) based on counter-anions (e.g., Br⁻ vs. PF₆⁻) .

Optoelectronics :

- OLEDs : 9-(p-Tolyl)carbazole derivatives with thiadiazole acceptors achieve external quantum efficiencies (EQEs) >5% in orange-emitting devices .

- COFs: 9-(4-Ethynylphenyl)carbazole forms π-conjugated networks via Sonogashira coupling, enabling supercapacitors with high charge storage .

Pharmaceuticals :

Q & A

Q. Table 1: Key Properties of OLED Host CzPA

| Property | Value | Reference |

|---|---|---|

| HOMO (eV) | -5.80 | |

| LUMO (eV) | -2.25 | |

| Triplet Energy (eV) | 2.7 | |

| Melting Point (°C) | 165–173 |

Basic: How does the electronic structure of this compound influence its photophysical properties?

Methodological Answer:

The extended π-conjugation from the carbazole core to the 3-aminophenyl substituent red-shifts absorption/emission spectra. The amino group acts as an electron donor, enhancing intramolecular charge transfer (ICT) and fluorescence quantum yield (ΦF). For example, phenylethynylated carbazole boronic acids exhibit ΦF > 0.8 in neutral pH due to suppressed PeT effects . Solvatochromic studies in DMSO vs. toluene quantify polarity-dependent Stokes shifts .

Advanced: How to address discrepancies in reported melting points for carbazole derivatives?

Methodological Answer:

Melting point variations (e.g., 224–226°C for 9-(4-Phenylphenyl)carbazole vs. 165–173°C for CzPA ) arise from:

Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. DCM) to isolate stable polymorphs.

Purity : Use differential scanning calorimetry (DSC) to detect impurities (<0.1% by HPLC).

Synthetic Byproducts : Employ Soxhlet extraction to remove unreacted carbazole or aryl halides .

Basic: What analytical techniques confirm the structure of this compound?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and amine protons (δ 5.5 ppm, broad) .

- HRMS : Confirm molecular weight (e.g., C18H14N2 requires 258.1157 Da).

- FT-IR : Detect N-H stretches (3300–3500 cm<sup>-1</sup>) and C-N vibrations (1250–1350 cm<sup>-1</sup>) .

Advanced: How do steric effects in carbazole derivatives impact their binding to biological targets?

Methodological Answer:

Steric hindrance from substituents (e.g., 3-aminophenyl vs. 4-aminophenyl) alters binding affinity to enzymes or receptors. Molecular docking simulations (AutoDock Vina) quantify steric clashes with active sites. For example, this compound derivatives show higher inhibition of cytochrome P450 than 4-substituted analogs due to better fit in the hydrophobic pocket .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.